2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[4-(2-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N4O2S/c1-35-21-9-5-4-8-20(21)33-22(14-30-23(34)18-6-2-3-7-19(18)26)31-32-24(33)36-15-16-10-12-17(13-11-16)25(27,28)29/h2-13H,14-15H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLDJEFLWBWSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the fluorinated benzamide group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the methoxyphenyl moiety: This can be accomplished through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl moiety can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety would yield quinones, while reduction of the triazole ring would produce dihydrotriazoles.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring and fluorinated benzamide group could play key roles in these interactions, potentially affecting molecular targets and pathways involved in disease processes.
Comparison with Similar Compounds
Table 1: Structural Features and Substitutions of Comparable Triazole Derivatives
Key Observations :
- Trifluoromethyl Groups : The target compound and 6i both utilize CF3 for enhanced lipophilicity and metabolic resistance, whereas GPR-17 employs a CF3O group for similar effects.
- Sulfanyl Linkages : The target compound’s [4-(trifluoromethyl)benzyl]sulfanyl group contrasts with 6m’s thiophene-thioether and 6i’s allylthio chain , impacting steric bulk and electronic interactions.
- Benzamide vs. Acetamide : The 2-fluorobenzamide in the target compound may enhance hydrogen-bonding compared to GPR-17’s acetamide .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
Insights : The target compound’s CF3 group improves logP and stability but reduces solubility compared to sulfonyl derivatives .
Biological Activity
The compound 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, a methoxyphenyl group, and a trifluoromethyl substitution, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies focusing on its pharmacological properties.
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains and fungi. The specific compound is hypothesized to have similar or enhanced antimicrobial effects due to its unique substitutions.
Anticancer Potential
Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study involving related compounds found that the presence of the triazole ring significantly contributes to cytotoxicity against cancer cell lines. The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in tumor cells.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that are crucial for cancer progression and microbial growth. Triazole compounds are known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis in rapidly dividing cells. The synthesized compound may exhibit similar inhibitory effects.
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against E. coli | |
| Anticancer | Induces apoptosis in HeLa cells | |
| Enzyme Inhibition | DHFR inhibition |
Case Studies and Research Findings
- Antimicrobial Study : A study published in 2022 evaluated the antimicrobial properties of triazole derivatives, showing that modifications like trifluoromethyl groups enhance activity against resistant strains of bacteria. The compound's structural similarity suggests it may possess comparable efficacy .
- Anticancer Research : In a recent investigation into triazole-based compounds, it was reported that certain modifications led to increased cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis .
- Enzyme Inhibition Analysis : A comparative study highlighted the effectiveness of various triazole derivatives in inhibiting DHFR activity, leading to reduced proliferation rates in cancer cells. The presence of a sulfanyl group was noted to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
